1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one
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Overview
Description
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound belonging to the class of piperidine derivatives. This compound is notable for its complex structure, which includes a trifluorobutanone moiety, a piperidine ring, and a dimethylpyrimidinyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methylene bridge linked to the dimethylpyrimidinyl group.
Introduction of the Trifluorobutanone Moiety: This step involves the reaction of the piperidine derivative with a trifluorobutanone precursor under controlled conditions.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and reactivity.
Trifluorobutanone Derivatives: Compounds with the trifluorobutanone moiety may exhibit similar chemical behavior, particularly in reactions involving the trifluoromethyl group.
Dimethylpyrimidinyl Derivatives: These compounds share the dimethylpyrimidinyl group and may have similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.
Biological Activity
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound characterized by its complex structure that includes a piperidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties.
Structural Characteristics
The compound features several key structural components:
- Piperidine Ring : A six-membered nitrogen-containing ring known for its presence in many biologically active compounds.
- Pyrimidine Moiety : A nitrogenous base that contributes to the compound's biological activity.
- Trifluorobutanone Group : This functional group enhances the lipophilicity and biological interaction of the molecule.
Biological Activity Overview
The biological activity of this compound can be summarized through various studies that have examined its effects on different biological systems. The following sections detail specific activities and mechanisms of action.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the pyrimidine and piperidine rings suggests potential efficacy against various pathogens. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound's structure allows it to interact with cellular targets involved in cancer progression. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
One of the notable biological activities is its potential as an enzyme inhibitor. For example, piperidine derivatives have been explored as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibitors targeting this enzyme can be useful in treating conditions like hyperpigmentation.
The mechanism through which this compound exerts its effects likely involves:
- Binding to Enzymatic Sites : The compound may bind to specific sites on enzymes, altering their activity.
- Modulation of Signaling Pathways : It could influence pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methylpyridine | Pyridine structure | Antimicrobial properties |
5-Fluoroindole | Indole structure with fluorine | Anticancer activity |
1-(4-Pyridyl)-3-methylurea | Pyridine and urea | Antidiabetic effects |
This table illustrates how variations in substituents can significantly affect biological activity, highlighting the unique pharmacological profile that may be conferred by the trifluorobutanone and dimethylpyrimidine groups in the target compound .
Case Studies
Recent studies have focused on synthesizing analogs of this compound to evaluate their biological efficacy. For example:
Properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-11-12(2)20-10-21-15(11)24-9-13-4-7-22(8-5-13)14(23)3-6-16(17,18)19/h10,13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBICSAPMXWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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